Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity
Description
The Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity (CAS: 1316295-72-3) is a process-related impurity formed during the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This impurity arises from esterification and cyclization reactions involving the isopropyl group and allyl ester functionality. Its molecular formula is C₃₃H₃₄FN₂O₇·Na (MW: 612.62 g/mol), and it is characterized by a cyclic structure with an isopropyl substituent and an allyl ester moiety .
Properties
IUPAC Name |
prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,26-15-17-27(37)18-16-26)33(25-11-7-5-8-12-25)34(46-33,36(39,45-30)24(2)3)32(42)38-28-13-9-6-10-14-28/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWKXXNHQXONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)OCC=C)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746973 | |
| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316295-72-3 | |
| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of tert-Butyl Isopropylidene Nitrile (TBIN)
The process begins with the hydrogenation of TBIN using a sponge nickel catalyst under 50 psi H₂ in isopropyl alcohol (IPA) and ammonia. This step yields tert-butyl isopropylidene amine, a precursor for subsequent condensation. Suboptimal hydrogenation conditions (e.g., incomplete reaction or residual catalysts) may lead to side products that later contribute to impurity formation.
Methanolysis and Lactonization
The acetonide ester undergoes methanolysis with aqueous HCl, followed by sodium hydroxide treatment to generate the sodium salt of the diol acid. Atmospheric distillation reduces methanol content to <0.4% w/v, after which acidification and toluene extraction yield the lactone. The Allyl Ester impurity forms if allyl alcohol contaminates the methanol solvent or if ester exchange occurs during distillation.
Critical Process Parameters Influencing Impurity Formation
The formation of the Allyl Ester impurity is highly dependent on reaction conditions, as summarized below:
Mechanisms of Allyl Ester Impurity Formation
Ester Exchange During Lactonization
The lactonization step involves nucleophilic attack by the hydroxyl group on the ester carbonyl. If allyl alcohol is present, transesterification occurs, replacing the methyl ester with an allyl ester (Figure 1). This is favored under acidic conditions and elevated temperatures.
Figure 1: Transesterification Mechanism
$$
\text{RCOOCH}3 + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}=\text{CH}2 + \text{CH}3\text{OH}
$$
Incomplete Purification
Crude atorvastatin lactone typically contains 1–1.5% methyl ester impurity. Recrystallization from toluene removes most esters, but if allyl esters are present, their similar solubility profiles allow persistence. Industrial batches use multiple recrystallizations to reduce the Allyl Ester impurity to <0.1%.
Analytical Characterization and Control
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 5.90 (m, 1H, CH₂=CH), 5.30 (d, 2H, CH₂O), 4.65 (m, 1H, isopropyl CH).
- IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (allyl C=C).
Industrial-Scale Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in Atorvastatin formulations .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It serves as a model compound for understanding the metabolism and biotransformation of statins .
Medicine
In medicine, the impurity is investigated for its potential impact on the efficacy and safety of Atorvastatin. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of the impurity .
Industry
In the pharmaceutical industry, the impurity is monitored as part of quality control processes to ensure the purity and safety of Atorvastatin products. It is also used in the development of new formulations and manufacturing processes .
Mechanism of Action
The mechanism of action of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes involved in cholesterol biosynthesis, similar to Atorvastatin. It may also affect other cellular processes, such as oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Variations in Atorvastatin Ester Impurities
The table below compares key structural and physicochemical properties of the Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity with related esters:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1316295-72-3 | C₃₃H₃₄FN₂O₇·Na | 612.62 | Isopropyl, Allyl Ester |
| Atorvastatin Methyl Ester | 345891-62-5 | C₃₃H₃₅FN₂O₅ | 582.64 | Methyl Ester |
| Atorvastatin Cyclic (Fluorophenyl) Impurity | 1315629-79-8 | C₃₂H₃₁F₂N₂O₆·Na | 600.59 | Fluorophenyl, Cyclic Structure |
| Atorvastatin Isopropyl Ester | Not Available | C₃₅H₃₉FN₂O₅ | 610.70 | Isopropyl Ester (non-cyclic) |
Key Observations :
Analytical and Purity Data
- Chromatographic Behavior : Esters with branched alkyl groups (e.g., isopropyl) exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity . For example, the isopropyl ester impurity (CAS: 1316295-72-3) has a purity >95% by HPLC, comparable to other high-purity atorvastatin impurities .
- Spectroscopic Signatures : The allyl ester’s unsaturated bond (C=C) may produce distinct UV-Vis or NMR signals compared to saturated esters, aiding in identification .
Implications for Pharmaceutical Development
Formation Pathways
The impurity likely forms during esterification or cyclization steps in atorvastatin synthesis. For instance, the use of isopropyl alcohol in esterification reactions (e.g., preparation of 2-((4R,6R)-6-(2-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid isopropyl ester) may lead to residual impurities if reaction conditions are suboptimal .
Biological Activity
The Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis of atorvastatin, a widely prescribed statin for lowering cholesterol levels. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of atorvastatin formulations. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and implications in drug development.
This compound, identified by CAS number 1316295-72-3, has a complex structure that includes multiple functional groups typical of statins. The synthesis involves several steps that include oxidation, reduction, and substitution reactions to produce this impurity during atorvastatin manufacturing processes.
Pharmacological Effects
- Mechanism of Action : Like other statins, atorvastatin and its impurities inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) , which plays a critical role in cholesterol biosynthesis. The allyl ester form may exhibit similar competitive inhibition properties, potentially affecting cholesterol metabolism and cellular functions .
- Cell Proliferation and Apoptosis : Studies indicate that atorvastatin can modulate cell growth and apoptosis through its influence on metabolic pathways. The allyl ester may retain some of these effects, contributing to the overall pharmacodynamic profile of atorvastatin .
- Anticancer Potential : Recent research highlights that atorvastatin has shown promise in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. The allyl ester could potentially exhibit similar cytotoxic effects, particularly as it is lipophilic and can penetrate cell membranes effectively .
Toxicological Considerations
- Safety Profile : The presence of impurities like the allyl ester can impact the safety profile of atorvastatin. Toxicological studies are necessary to evaluate its effects on liver function and other metabolic processes .
- In Vitro Studies : In vitro studies have shown that certain statin impurities can have varying levels of cytotoxicity depending on their chemical structure. The biological activity of the allyl ester should be assessed through controlled experiments to determine its safety margins .
Case Studies
Several case studies have explored the implications of statin impurities on health outcomes:
- Study on Lipophilic Statins : A study demonstrated that lipophilic statins, including atorvastatin, exhibited higher cytotoxic potential against breast cancer cells compared to hydrophilic counterparts. This suggests that structural modifications in statins can enhance their therapeutic efficacy against specific diseases .
- Toxicity Assessment in Animal Models : Research involving animal models has indicated possible alterations in liver enzyme levels when exposed to statin impurities, underscoring the need for careful monitoring during drug formulation processes .
Data Summary Table
| Parameter | Allyl Ester of Atorvastatin Cyclic Impurity | Atorvastatin |
|---|---|---|
| CAS Number | 1316295-72-3 | 134523-00-5 |
| Mechanism of Action | HMGR Inhibition | HMGR Inhibition |
| Anticancer Activity | Potential (needs further study) | Confirmed |
| Cytotoxicity | Variable (dependent on concentration) | Higher in lipophilic forms |
| Safety Profile | Requires further toxicological evaluation | Generally well-studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
